

# Chemical structure and properties of (3S,5R)-Rosuvastatin

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## Compound of Interest

Compound Name: (3S,5R)-Rosuvastatin

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An In-depth Technical Guide on the Chemical Structure and Properties of **(3S,5R)-Rosuvastatin**

## Introduction

Rosuvastatin is a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, an enzyme that plays a rate-limiting role in the synthesis of cholesterol in the liver.

[1] The therapeutically active form of rosuvastatin is the (3R,5S) diastereomer.[2] This document focuses on the **(3S,5R)-Rosuvastatin** enantiomer, which is a critical reference standard in the analysis and quality control of the active pharmaceutical ingredient.

Understanding the specific chemical structure and properties of this isomer is essential for researchers and professionals in drug development to ensure the purity and safety of rosuvastatin formulations.

## Chemical Structure and Stereochemistry

**(3S,5R)-Rosuvastatin** is the enantiomer of the active (3R,5S)-Rosuvastatin. The core structure consists of a substituted pyrimidine ring linked to a heptenoic acid side chain. The stereochemistry at the C3 and C5 positions of the heptenoic acid chain defines the specific isomer. In **(3S,5R)-Rosuvastatin**, the hydroxyl groups at these positions are in the S and R configurations, respectively.

IUPAC Name: (3S,5R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoic acid.

Chemical Formula:  $C_{22}H_{28}FN_3O_6S$ [\[3\]](#)

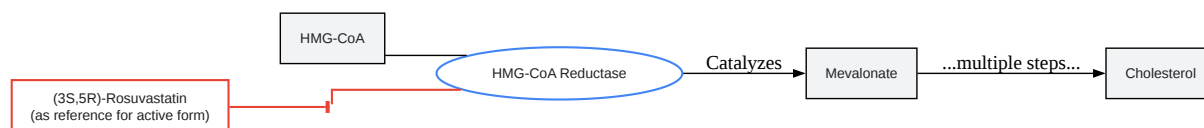
## Physicochemical Properties

The physicochemical properties of **(3S,5R)-Rosuvastatin** are crucial for its identification, separation, and quantification. The data presented below is for various forms of the (3S,5R) isomer and the parent rosuvastatin compound.

Property	Value	Reference(s)
Molecular Weight	481.54 g/mol (Free Acid)	<a href="#">[3]</a>
	495.56 g/mol (Methyl Ester)	<a href="#">[4]</a>
	537.64 g/mol (t-Butyl Ester)	<a href="#">[5]</a>
Physical Form	The calcium salt of rosuvastatin can exist in crystalline (Forms A, B, C) and amorphous forms.	
Solubility	Soluble in Methanol, DMSO. <a href="#">[5]</a> The solubility of rosuvastatin calcium is pH-dependent.	<a href="#">[5]</a>
UV Absorbance Maximum	243 nm (in Methanol)	<a href="#">[6]</a> <a href="#">[7]</a>
IC <sub>50</sub> (for Rosuvastatin)	11 nM (for HMG-CoA reductase inhibition)	<a href="#">[8]</a>

## Mechanism of Action: HMG-CoA Reductase Inhibition

Rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[\[1\]](#) By blocking this step, rosuvastatin reduces the intracellular production of cholesterol in the liver. This leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[\[9\]](#)



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Figure 1: Rosuvastatin's inhibition of the HMG-CoA reductase pathway.

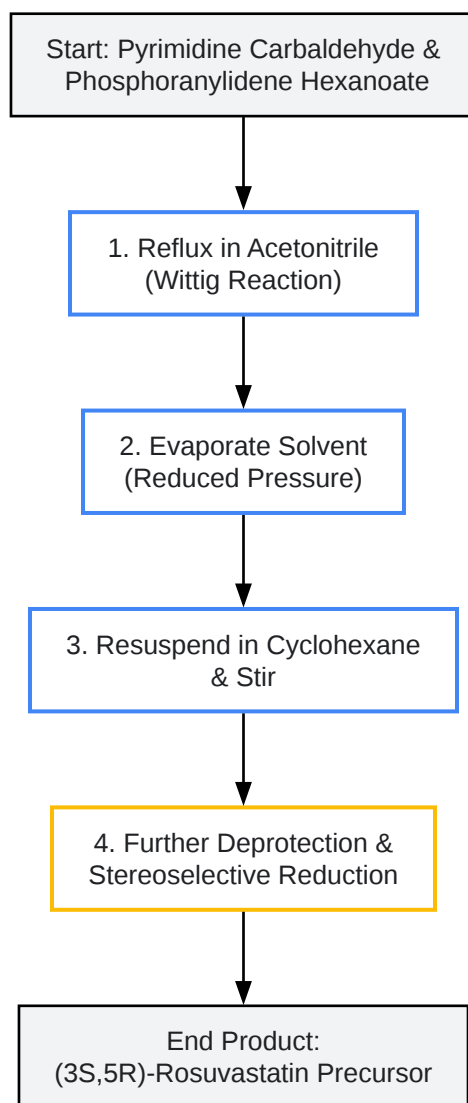
## Experimental Protocols

### Synthesis of (3S, 5R)-Isomer

The synthesis of specific rosuvastatin isomers is a complex, multi-step process. One reported method involves the reaction of key intermediates to construct the chiral heptenoate side chain and attach it to the pyrimidine core.<sup>[1]</sup>

Protocol Outline:<sup>[1]</sup>

- **Wittig-type Reaction:** A solution of 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl amino)-5-pyrimidine carbaldehyde and Methyl (3S)-3-(tert-butyl(dimethyl)silyloxy)-5-oxo-6-triphenylphosphoranylidene hexanoate is refluxed in acetonitrile.
- **Solvent Evaporation:** The acetonitrile is evaporated under reduced pressure.
- **Purification:** The resulting residue is taken up in cyclohexane and stirred to precipitate the product, which is then isolated.
- **Deprotection & Reduction:** Subsequent steps involve the removal of protecting groups and stereoselective reduction of a keto group to yield the desired dihydroxy acid structure.



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Figure 2: Workflow for the synthesis of a Rosuvastatin isomer precursor.

## Stereoselective Quantification by HPLC

A novel, stability-indicating stereoselective method has been developed for the accurate quantification of the enantiomer of Rosuvastatin Calcium.[6][7] This method is crucial for ensuring the stereochemical purity of the drug substance.

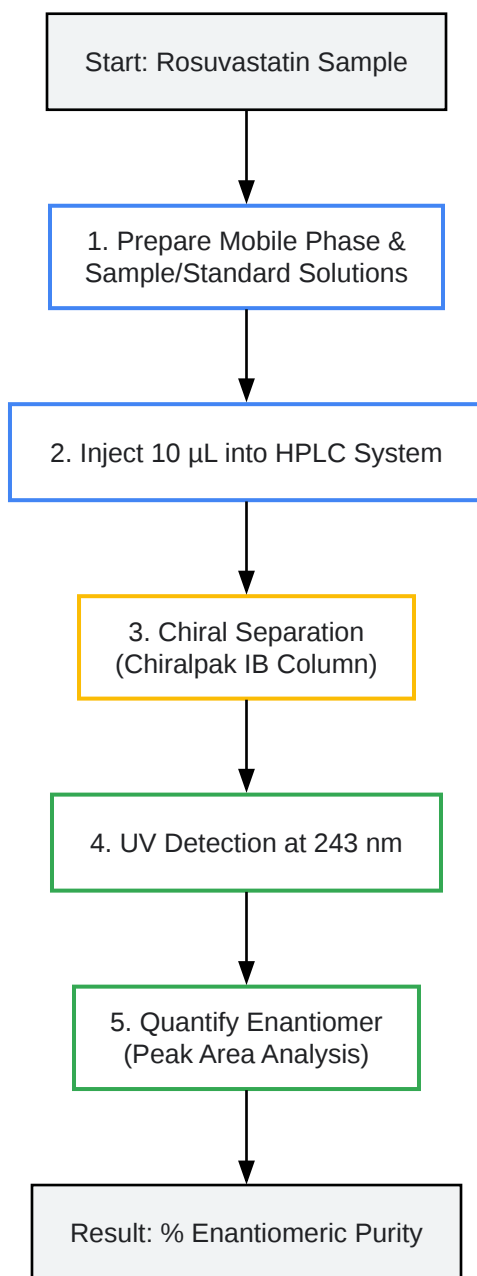
Instrumentation:

- HPLC System: Waters Alliance HPLC with a photodiode array detector.[7]

- Column: Chiralpak IB (250 mm x 4.6 mm, 5.0  $\mu$ m particle size).[\[7\]](#)
- Detector: UV, monitoring at 243 nm.[\[7\]](#)

Methodology:[\[7\]](#)

- Mobile Phase Preparation: A mixture of n-hexane, dichloromethane, 2-propanol, and trifluoroacetic acid is prepared in the ratio 82:10:8:0.2 (v/v/v/v).
- Sample Preparation: A stock solution of the enantiomer standard (e.g., 30 ppm) is prepared by dissolving it in methanol and diluting with the mobile phase. A system suitability solution containing both Rosuvastatin (1000 ppm) and the enantiomer (3 ppm) is also prepared.
- Chromatographic Run: The mobile phase is pumped at a flow rate of 1.0 mL/min. The column temperature is maintained at 25°C. An injection volume of 10  $\mu$ L is used.
- Data Analysis: The enantiomer is quantified based on its peak area response at 243 nm. The method is validated for specificity, linearity, precision, and accuracy as per ICH guidelines.



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## References

- 1. derpharmachemica.com [derpharmachemica.com]
- 2. waters.com [waters.com]
- 3. Rosuvastatin | C<sub>22</sub>H<sub>28</sub>FN<sub>3</sub>O<sub>6</sub>S | CID 446157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. allmpus.com [allmpus.com]
- 6. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd

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